2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine
Overview
Description
2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine is an organic compound with a complex structure that includes a pyrazine ring, an ethanimidoyl group, and a 3-methoxybenzoyl moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, such asEpididymal-specific lipocalin-9 .
Mode of Action
Based on the structure of the compound and the known actions of similar compounds, it may involve interactions with its target that lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine. These factors could include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine typically involves multiple steps, starting with the preparation of the 3-methoxybenzoyl chloride, which is then reacted with ethanimidoyl chloride to form the intermediate. This intermediate is subsequently reacted with pyrazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-methoxybenzoyl)acetate: This compound shares the 3-methoxybenzoyl moiety but differs in its overall structure and reactivity.
Ethyl (3-methylbenzoyl)acetate: Similar in structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
Ethyl (2-methoxybenzoyl)acetate: Another related compound with a methoxy group in a different position on the benzoyl ring.
Uniqueness
2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10(13-9-15-6-7-16-13)17-20-14(18)11-4-3-5-12(8-11)19-2/h3-9H,1-2H3/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFUPNYDFRADM-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)OC)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC(=CC=C1)OC)/C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326078 | |
Record name | [(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-21-5 | |
Record name | [(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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